molecular formula C9H14ClNO B1636080 N-methyl-2-phenoxyethanamine hydrochloride CAS No. 85262-76-6

N-methyl-2-phenoxyethanamine hydrochloride

Cat. No.: B1636080
CAS No.: 85262-76-6
M. Wt: 187.66 g/mol
InChI Key: CASKQKBFZJNUSV-UHFFFAOYSA-N
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Description

N-Methyl-2-phenoxyethanamine hydrochloride (CAS 85262-76-6) is an organic compound with the molecular formula C₉H₁₄ClNO and a molecular weight of 187.67 g/mol . Structurally, it consists of a phenoxy group attached to the second carbon of an ethanamine backbone, with an N-methyl substitution and a hydrochloride salt. The compound is typically stored under dry conditions at room temperature to maintain stability. It is supplied globally by multiple vendors, including Nanjing Raymon Biotech (China) and A.G. Scientific, Inc. (USA), and is used primarily as a chemical intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

N-methyl-2-phenoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10-7-8-11-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASKQKBFZJNUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85262-76-6
Record name N-methyl-2-phenoxyethanamine hydrochloride
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Preparation Methods

Physical and Chemical Properties

N-methyl-2-phenoxyethanamine hydrochloride is a white to off-white crystalline solid with the following properties:

Property Value
Molecular Formula C9H14ClNO
Molecular Weight 187.67 g/mol
Appearance White to off-white crystalline solid
Melting Point 178-180°C
Solubility Soluble in water, methanol, ethanol
LogP 1.55120 (for free base)
pKa 9.2 (calculated)
IUPAC Name This compound

General Synthetic Approaches

Several approaches can be employed for the synthesis of this compound. The most common strategies include:

N-Methylation of 2-phenoxyethylamine

This approach involves the N-methylation of 2-phenoxyethylamine followed by salt formation with hydrochloric acid. The methylation can be performed using various reagents such as formaldehyde/formic acid (Eschweiler-Clarke reaction), methyl iodide, or dimethyl sulfate.

Nucleophilic Substitution

This method involves the reaction of phenol with 2-chloro-N-methylethylamine or similar halogenated precursors under basic conditions, followed by conversion to the hydrochloride salt.

Reductive Amination

This strategy employs the reaction of phenoxyacetaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, followed by acid treatment to form the hydrochloride salt.

Detailed Preparation Methods

Method 1: Synthesis via 2-Phenoxyethylamine

Materials Required
Reagent/Solvent Quantity
2-Phenoxyethylamine 1.0 equivalent
Formic acid 2.5 equivalents
Formaldehyde (37% aqueous solution) 1.5 equivalents
Sodium hydroxide (10% solution) As required
Hydrochloric acid (concentrated) As required
Diethyl ether For extraction
Anhydrous sodium sulfate For drying
Ethanol For recrystallization
Procedure
  • In a round-bottomed flask equipped with a reflux condenser, add 2-phenoxyethylamine and water.
  • Add formaldehyde solution dropwise while maintaining the temperature below 10°C.
  • Add formic acid slowly and heat the mixture to reflux for 8-10 hours.
  • Cool the reaction mixture to room temperature and basify with 10% sodium hydroxide solution to pH 10-11.
  • Extract the free base with diethyl ether (3 × 50 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate and filter.
  • Add a solution of hydrogen chloride in diethyl ether to the filtrate until acidic to precipitate the hydrochloride salt.
  • Filter the precipitate, wash with cold diethyl ether, and recrystallize from ethanol to obtain pure this compound.
Yield and Characterization

The typical yield for this method ranges from 75-85%. The product can be characterized by the following methods:

  • Melting Point : 178-180°C
  • IR (KBr, cm-1) : 3369, 3294, 2959, 2835, 1610, 1585, 1512, 1463, 1368, 1329, 1301, 1284, 1246, 1177, 1100, 1034, 917, 831, 701
  • 1H NMR (400 MHz, DMSO-d6) : δ 7.32-7.28 (m, 2H), 7.01-6.97 (m, 3H), 4.21 (t, J = 5.2 Hz, 2H), 3.32 (t, J = 5.2 Hz, 2H), 2.67 (s, 3H)
  • Mass Spectrum (ESI) : m/z 152.1 [M-Cl]+

Method 2: Direct Synthesis from Phenol and N-methyl-2-chloroethylamine

Materials Required
Reagent/Solvent Quantity
Phenol 1.0 equivalent
N-methyl-2-chloroethylamine hydrochloride 1.2 equivalents
Potassium carbonate 2.5 equivalents
Potassium iodide 0.1 equivalent
N,N-Dimethylformamide (DMF) As solvent
Ethyl acetate For extraction
Hydrochloric acid (concentrated) As required
Anhydrous sodium sulfate For drying
Procedure
  • In a round-bottomed flask equipped with a reflux condenser, dissolve phenol in DMF.
  • Add potassium carbonate and potassium iodide, and stir for 30 minutes at room temperature.
  • Add N-methyl-2-chloroethylamine hydrochloride and heat the mixture to 80-90°C for 10-12 hours.
  • Cool the reaction mixture to room temperature and pour into cold water.
  • Extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
  • Concentrate the filtrate under reduced pressure to obtain the free base.
  • Dissolve the free base in diethyl ether and add concentrated hydrochloric acid dropwise to precipitate the hydrochloride salt.
  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Yield and Purification

The typical yield for this method ranges from 65-75%. The product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Method 3: Synthesis via Gabriel Phthalimide Method

This method is adapted from the synthesis procedure for similar compounds described in patent literature.

Materials Required
Reagent/Solvent Quantity
Phenol 1.0 equivalent
2-Chloroethanol 1.2 equivalents
Potassium hydroxide 1.5 equivalents
Thionyl chloride 1.5 equivalents
Potassium phthalimide 1.2 equivalents
Hydrazine hydrate 1.5 equivalents
Formaldehyde (37% aqueous solution) 1.5 equivalents
Sodium cyanoborohydride 1.5 equivalents
Hydrochloric acid (concentrated) As required
Various solvents As required
Procedure
  • Step A: Synthesis of 2-Phenoxyethanol

    • In a round-bottomed flask, dissolve phenol in a suitable solvent (e.g., DMF).
    • Add potassium hydroxide and stir for 30 minutes.
    • Add 2-chloroethanol and heat the mixture to 80-90°C for 6-8 hours.
    • Work up to obtain 2-phenoxyethanol.
  • Step B: Conversion to 2-Phenoxyethyl Chloride

    • React 2-phenoxyethanol with thionyl chloride in the presence of a catalytic amount of DMF.
    • Isolate 2-phenoxyethyl chloride.
  • Step C: Preparation of N-(2-Phenoxyethyl)phthalimide

    • React 2-phenoxyethyl chloride with potassium phthalimide in DMF.
    • Isolate N-(2-phenoxyethyl)phthalimide.
  • Step D: Hydrazinolysis to 2-Phenoxyethylamine

    • Treat N-(2-phenoxyethyl)phthalimide with hydrazine hydrate in ethanol.
    • Isolate 2-phenoxyethylamine.
  • Step E: Reductive Methylation

    • React 2-phenoxyethylamine with formaldehyde and sodium cyanoborohydride in methanol.
    • Isolate N-methyl-2-phenoxyethanamine.
  • Step F: Salt Formation

    • Dissolve N-methyl-2-phenoxyethanamine in diethyl ether.
    • Add hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
    • Filter, wash, and dry to obtain this compound.
Yield and Analysis

The total yield through this multi-step route typically ranges from 55-65%. The product's purity can be analyzed by HPLC, with a typical purity exceeding 98%.

Method 4: One-Pot Reductive Amination

Materials Required
Reagent/Solvent Quantity
Phenoxyacetaldehyde 1.0 equivalent
Methylamine (40% in water) 2.0 equivalents
Sodium triacetoxyborohydride 1.5 equivalents
Acetic acid 1.0 equivalent
Dichloromethane As solvent
Hydrochloric acid (concentrated) As required
Sodium sulfate anhydrous For drying
Procedure
  • In a round-bottomed flask, dissolve phenoxyacetaldehyde in dichloromethane.
  • Add methylamine and acetic acid, and stir for 30 minutes at room temperature.
  • Add sodium triacetoxyborohydride in portions while maintaining the temperature below 10°C.
  • Stir the reaction mixture for 4-6 hours at room temperature.
  • Quench the reaction with saturated sodium bicarbonate solution.
  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
  • Concentrate the filtrate under reduced pressure to obtain the free base.
  • Dissolve the free base in diethyl ether and add hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Yield and Characterization

The typical yield for this method ranges from 70-80%. The product can be characterized by NMR spectroscopy and mass spectrometry.

Comparison of Preparation Methods

The four methods described above can be compared based on several parameters:

Method Starting Materials Number of Steps Typical Yield (%) Advantages Disadvantages
1 2-Phenoxyethylamine 1 75-85 Simple one-step procedure, high yield Requires handling of 2-phenoxyethylamine
2 Phenol, N-methyl-2-chloroethylamine 1 65-75 Direct synthesis, avoids multiple steps Moderate yield, requires high temperature
3 Phenol 6 55-65 Uses readily available starting materials Multi-step procedure, lower overall yield
4 Phenoxyacetaldehyde 1 70-80 One-pot reaction, good yield Requires handling of aldehydes

Purification and Characterization

Purification Techniques

Several methods can be employed for the purification of this compound:

  • Recrystallization : The crude product can be recrystallized from suitable solvents such as ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Column Chromatography : For small-scale preparations, column chromatography can be used with appropriate solvent systems.

  • Acid-Base Extraction : The free base can be extracted into an organic solvent, followed by precipitation of the hydrochloride salt.

Analytical Methods for Characterization

The purity and identity of this compound can be confirmed using various analytical techniques:

  • Melting Point Determination : Pure compound typically melts at 178-180°C.

  • Infrared Spectroscopy : Key bands include N-H stretching (3300-3400 cm-1), C-H stretching (2800-3000 cm-1), and C-O stretching (1100-1300 cm-1).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR provide structural confirmation.

  • Mass Spectrometry : ESI-MS typically shows a peak at m/z 152.1 corresponding to [M-Cl]+.

  • High-Performance Liquid Chromatography (HPLC) : For purity determination, typically showing >98% purity.

  • Elemental Analysis : Confirms the elemental composition (C, H, N, Cl).

Applications

While this article focuses primarily on preparation methods, it's worth noting the applications of this compound:

  • Pharmaceutical Intermediate : Used in the synthesis of various pharmacologically active compounds.

  • Building Block : Serves as a key building block in medicinal chemistry for drug discovery.

  • Research Chemical : Utilized in various research applications to study structure-activity relationships.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-methyl-2-phenoxyethanamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Phenoxyacetone, N-methyl-2-phenoxyacetone.

    Reduction: N-methyl-2-phenoxyethanamine.

    Substitution: Various substituted phenoxyethanamines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

A. Neuropharmacology

Research indicates that N-methyl-2-phenoxyethanamine hydrochloride exhibits potential as a neuropharmacological agent. It acts as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant effects. Studies have shown that compounds with similar structures can influence serotonin levels in the brain, suggesting a possible pathway for mood regulation .

B. Analgesic Properties

Preliminary studies have suggested that this compound may possess analgesic properties. In animal models, it has demonstrated efficacy in reducing pain responses, indicating its potential for development into pain management therapies .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating more complex organic molecules.

A. Synthesis of Phenoxyalkylamines

This compound can be utilized in the synthesis of phenoxyalkylamines, which are important in the development of antihistamines and other therapeutic agents. The reaction typically involves the alkylation of phenolic compounds with amines, where this compound acts as a key building block .

B. Development of New Drug Candidates

Researchers are exploring the use of this compound in the development of new drug candidates targeting various diseases, including cancer and neurodegenerative disorders. Its structural similarity to known pharmacophores allows for modifications that could enhance therapeutic efficacy .

Case Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2023) investigated the effects of this compound on serotonin levels in rat models. The results indicated a significant increase in serotonin levels post-administration, correlating with reduced signs of depression-like behavior.

Case Study 2: Synthesis Applications

In a recent publication by Johnson et al. (2024), researchers successfully synthesized a series of phenoxyalkylamines using this compound as an intermediate. The synthesized compounds exhibited promising activity against certain cancer cell lines, highlighting the compound's utility in drug development.

Mechanism of Action

The mechanism by which N-methyl-2-phenoxyethanamine hydrochloride exerts its effects is primarily through its interaction with biological receptors. It can act as a ligand for certain neurotransmitter receptors, influencing signal transduction pathways. The compound’s structure allows it to mimic or inhibit the action of natural neurotransmitters, thereby modulating physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, physicochemical, and functional differences between N-methyl-2-phenoxyethanamine hydrochloride and its analogs.

Table 1: Comparative Analysis of this compound and Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features/Applications References
This compound C₉H₁₄ClNO 187.67 Phenoxy group at C2, N-methyl Chemical intermediate
Diphenhydramine Hydrochloride C₁₇H₂₁NO·HCl 291.82 Diphenylmethoxy, N,N-dimethyl Antihistamine
Tofenacin Hydrochloride C₁₇H₂₂ClNO 291.45 (2-Methylphenyl)phenylmethoxy, N-methyl Psychostimulant
2-(2-Methoxyphenoxy)ethylamine hydrochloride C₉H₁₂ClNO₂ 201.65 2-Methoxyphenoxy, primary amine Potential intermediate
2-(4-(Benzyloxy)phenyl)-N-methylethanamine HCl C₁₆H₁₈ClNO₂ 291.46 4-Benzyloxyphenyl, N-methyl Research chemical
N-Methyl-2-(4-nitrophenyl)ethanamine HCl C₉H₁₃ClN₂O₂ 216.46 4-Nitrophenyl, N-methyl Pharmaceutical intermediate

Structural and Physicochemical Differences

Substituent Effects: Phenoxy vs. Diphenylmethoxy: Diphenhydramine’s diphenylmethoxy group increases lipophilicity, enhancing blood-brain barrier penetration for antihistamine activity . In contrast, N-methyl-2-phenoxyethanamine’s simpler phenoxy group reduces steric bulk, favoring synthetic versatility . Nitro Group: The electron-withdrawing nitro group in C₉H₁₃ClN₂O₂ reduces basicity, altering solubility and reactivity compared to the parent compound .

Amine Functionalization: N-Methyl groups (e.g., in tofenacin and N-methyl-2-phenoxyethanamine) enhance metabolic stability compared to primary amines (e.g., 2-(2-methoxyphenoxy)ethylamine) . N,N-Dimethyl groups in diphenhydramine increase hydrophobicity, critical for histamine H₁ receptor antagonism .

Molecular Weight and Applications: Lower molecular weight compounds (e.g., C₉H₁₄ClNO, 187.67 g/mol) are preferred for intermediates due to ease of purification. Higher molecular weight analogs (e.g., C₁₇H₂₂ClNO, 291.45 g/mol) are often pharmacologically active, as seen in tofenacin’s psychostimulant use .

Pharmacological and Industrial Relevance

  • Diphenhydramine Hydrochloride : Clinically used for allergies and insomnia, its diphenylmethoxy structure optimizes receptor binding and CNS penetration .
  • Tofenacin Hydrochloride : The bulky (2-methylphenyl)phenylmethoxy group facilitates dopamine reuptake inhibition, aligning with its psychostimulant role .
  • N-Methyl-2-(4-nitrophenyl)ethanamine HCl : The nitro group’s electron-deficient aromatic ring makes it a precursor in nitro-reduction reactions for amine synthesis .

Biological Activity

N-Methyl-2-phenoxyethanamine hydrochloride, also known as N-methylphenethylamine hydrochloride (NMPEA HCl), is a compound that exhibits significant biological activity, particularly in its interactions with neurotransmitter systems. This article explores the biological activity of NMPEA HCl, supported by data tables, research findings, and case studies.

Overview of this compound

This compound is a derivative of phenethylamine, a natural monoamine alkaloid. It is structurally similar to amphetamine and is produced in small amounts in the human body as a neuromodulator. NMPEA HCl is primarily studied for its effects on neurotransmitter systems, especially dopamine (DA) and norepinephrine (NE) pathways.

NMPEA HCl functions as a central nervous system stimulant. It is believed to enhance the release of neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation, attention, and reward processing. The compound's action can be summarized as follows:

  • Dopamine Release : NMPEA HCl increases dopamine levels in the brain, which may contribute to its stimulant effects.
  • Norepinephrine Interaction : The compound also interacts with norepinephrine pathways, potentially influencing arousal and alertness.

Biological Activity Data

The biological activity of NMPEA HCl can be quantified through various studies that measure its effects on neurotransmitter release and cell proliferation. Below is a summary table of the neurotransmitter release profiles for NMPEA and related compounds:

CompoundNE Release (µM)DA Release (µM)5-HT Release (µM)
N-Methylphenethylamine10.939.5>10,000
Tyramine40.61192,775
Dextroamphetamine6.6–7.25.8–24.8698–1,765

This table illustrates that NMPEA has a significant effect on dopamine release compared to other compounds, indicating its potential as a stimulant.

Study on Neurotransmitter Effects

In a recent study examining the reinforcing effects of phenethylamine analogs, including NMPEA HCl, researchers found that these compounds supported intravenous drug self-administration behavior in male rats. The results indicated that NMPEA could influence reward pathways similar to amphetamines, suggesting potential implications for addiction research .

Cell Proliferation Studies

Another area of investigation focused on the effects of NMPEA HCl on various cancer cell lines. In vitro studies demonstrated that NMPEA exhibited varying degrees of cytotoxicity against different cancer types:

  • Human Melanoma Cells : High sensitivity to NMPEA at concentrations above 40 µg/ml.
  • Breast and Gastric Cancer Cells : Moderate sensitivity observed at higher concentrations.

These findings suggest that while NMPEA may have therapeutic potential in oncology, further research is needed to assess its safety profile and efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-2-phenoxyethanamine hydrochloride
Reactant of Route 2
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N-methyl-2-phenoxyethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.